2-Amino-4-(trifluoromethylsulfonyl)phenol
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Overview
Description
2-Amino-4-(trifluoromethylsulfonyl)phenol is an organic compound with the molecular formula C7H6F3NO3S It is characterized by the presence of an amino group, a hydroxyl group, and a trifluoromethylsulfonyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(trifluoromethylsulfonyl)phenol typically involves the introduction of the trifluoromethylsulfonyl group onto a phenol derivative. One common method includes the reaction of 2-amino-4-hydroxybenzenesulfonic acid with trifluoromethanesulfonic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Key considerations include the selection of appropriate solvents, reaction temperatures, and purification techniques to achieve the desired product quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(trifluoromethylsulfonyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of alkylated or acylated derivatives .
Scientific Research Applications
2-Amino-4-(trifluoromethylsulfonyl)phenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique functional groups make it useful in the study of enzyme interactions and protein modifications.
Mechanism of Action
The mechanism of action of 2-Amino-4-(trifluoromethylsulfonyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethylsulfonyl group can enhance the compound’s binding affinity and specificity for certain biological targets. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(trifluoromethyl)phenol
- 2-Amino-4-(methylsulfonyl)phenol
- 2-Amino-4-(chlorosulfonyl)phenol
Uniqueness
2-Amino-4-(trifluoromethylsulfonyl)phenol is unique due to the presence of the trifluoromethylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, reactivity, and binding affinity compared to similar compounds with different substituents. These unique properties make it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2-amino-4-(trifluoromethylsulfonyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO3S/c8-7(9,10)15(13,14)4-1-2-6(12)5(11)3-4/h1-3,12H,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASDYMBLSNIBFMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)C(F)(F)F)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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